2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride is a chemical compound with a quinazolinone core structure Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride typically involves the reaction of 2-aminobenzamide with ethylamine. This reaction can be carried out under reflux conditions in the presence of a suitable solvent, such as ethanol. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different biological activities.
Substitution: The ethylamino group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, each with potentially unique biological activities and applications.
Scientific Research Applications
2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and biofilm inhibition effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . This disruption of bacterial communication pathways can reduce virulence and pathogenicity without directly killing the bacteria, which helps in minimizing the development of resistance.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methyl-quinazolin-4(3H)-one
- 2-Phenylquinazolin-4(3H)-one
- 3-Benzylideneamino-2-yl-quinazolin-4(3H)-one
Uniqueness
2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride is unique due to its specific ethylamino substitution, which imparts distinct biological activities compared to other quinazolinone derivatives. Its ability to inhibit biofilm formation and quorum sensing in bacteria makes it particularly valuable in the development of new antimicrobial strategies.
Properties
IUPAC Name |
2-(ethylaminomethyl)-3H-quinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-12-7-10-13-9-6-4-3-5-8(9)11(15)14-10;/h3-6,12H,2,7H2,1H3,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMDKEPEJNQDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC=CC=C2C(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.